molecular formula C16H11F2N3O2 B2785262 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione CAS No. 898454-11-0

1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2785262
CAS No.: 898454-11-0
M. Wt: 315.28
InChI Key: ILFHCMIWPUZSNY-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring substituted with a difluorophenyl group and a pyridinylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine ring, followed by the introduction of the difluorophenyl and pyridinylmethyl groups through nucleophilic substitution reactions. Key steps may include:

    Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step often involves the use of a difluorobenzene derivative, which reacts with the pyrazine ring in the presence of a catalyst.

    Attachment of the Pyridinylmethyl Group: This is typically done via a nucleophilic substitution reaction, where a pyridine derivative is introduced to the intermediate compound.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts for hydrogenation reactions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazine oxide, while reduction could produce a dihydropyrazine derivative.

Scientific Research Applications

1-(3,4-Difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds might include:

    1-(3,4-Dichlorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione: Differing by the presence of chlorine atoms instead of fluorine, which can alter its reactivity and biological activity.

    1-(3,4-Difluorophenyl)-4-(pyridin-3-ylmethyl)pyrazine-2,3(1H,4H)-dione: A positional isomer with the pyridinylmethyl group attached at a different position, potentially affecting its binding affinity and selectivity.

These comparisons highlight the importance of specific structural features in determining the compound’s properties and applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c17-13-2-1-12(9-14(13)18)21-8-7-20(15(22)16(21)23)10-11-3-5-19-6-4-11/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFHCMIWPUZSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN(C(=O)C2=O)CC3=CC=NC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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